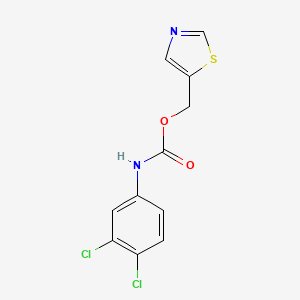

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2S/c12-9-2-1-7(3-10(9)13)15-11(16)17-5-8-4-14-6-18-8/h1-4,6H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKTTQMJMCPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)OCC2=CN=CS2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 1,3-thiazole derivatives with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired carbamate compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced carbamate derivatives.

Substitution: Formation of substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 1,3-thiazole derivatives with 3,4-dichlorophenyl isocyanate. This reaction is conducted under controlled conditions using solvents like dichloromethane or tetrahydrofuran. The process can be scaled up for industrial production using automated reactors to ensure high yields and purity.

Medicinal Chemistry

This compound is studied for its potential as an antimicrobial , antifungal , and antitumor agent . Research indicates that compounds with thiazole rings exhibit significant biological activity against various pathogens and cancer cells.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and fungal infections. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

- Antitumor Activity : The compound has been evaluated for its anticancer properties against human breast adenocarcinoma cell lines (MCF7). Results from Sulforhodamine B assays indicate notable cytotoxic effects on cancer cells .

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its mechanism of action involves interaction with specific molecular targets, leading to the inhibition or activation of biochemical pathways. This characteristic makes it a valuable tool in pharmacological studies aimed at understanding disease mechanisms.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of various agrochemicals and pharmaceuticals. Its unique chemical structure allows for the development of new formulations that enhance efficacy in pest control and therapeutic applications.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazole derivatives including this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as a therapeutic agent for treating infections caused by resistant strains .

Case Study 2: Antitumor Activity

In another investigation focusing on breast cancer cell lines (MCF7), this compound exhibited dose-dependent cytotoxicity. Molecular docking studies revealed favorable binding interactions with target proteins involved in cell cycle regulation, supporting its development as a novel anticancer drug candidate .

Wirkmechanismus

The mechanism of action of 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biochemical pathways. The compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antitumor effects .

Vergleich Mit ähnlichen Verbindungen

1-(6-Methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3,4-Dichlorophenyl)carbamate

- Structure : Replaces the simple thiazole with a fused thiazolo-triazole system. The ethyl group at the 5-position and methyl at the 6-position increase steric bulk.

- Impact : The fused heterocycle may enhance π-stacking interactions in biological systems but could reduce solubility due to increased hydrophobicity .

- Synthetic Route : Similar carbamate-forming reactions likely apply, though starting materials require multi-step synthesis of the triazole-thiazole hybrid.

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7)

- Structure : Replaces the carbamate with a carboxamide linkage. Retains the 3,4-dichlorophenyl group but positions it on a thiazole ring.

- However, reduced electrophilicity may decrease reactivity with serine hydrolases .

Carbamate Derivatives with Varied Substituents

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-Ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (Compound l)

4-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]methyl}phenyl N-(3,4-Dichlorophenyl)carbamate

- Structure : Substitutes the thiazole with a pyridine ring bearing chloro and trifluoromethyl groups.

- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may alter binding kinetics in hydrophobic pockets .

Non-Carbamate Analogues with Shared Moieties

2-Chloro-N-[3-Cyano-1-(3,4-Dichlorophenyl)-1H-pyrazol-5-yl]acetamide

- Structure: Features a pyrazole core with chloro and cyano substituents, linked via an acetamide group.

- The pyrazole ring offers a planar geometry distinct from thiazole’s aromaticity .

5-Chloro-N-(4-Cyano-1-Phenyl-1H-pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-pyrazole-4-carboxamide (3a)

- Structure: Bis-pyrazole system with chloro, methyl, and cyano groups.

- Impact : The dual pyrazole arrangement may enable chelation with metal ions or cooperative hydrogen bonding, useful in kinase inhibition .

Comparative Data Tables

Table 1: Physicochemical Properties

Key Findings and Implications

Heterocyclic Core Modifications : Thiazole-to-pyridine or triazole substitutions alter electronic properties and solubility, impacting bioavailability.

Functional Group Trade-offs : Carbamates offer electrophilic reactivity for enzyme inhibition, while carboxamides prioritize target affinity via hydrogen bonding.

Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl) enhance stability but may reduce metabolic flexibility.

The diversity of analogs underscores the importance of balancing lipophilicity, solubility, and target engagement in optimizing this compound for specific applications. Further studies should explore structure-activity relationships (SAR) using in vitro enzymatic assays and pharmacokinetic profiling.

Biologische Aktivität

1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate (CAS No. 338981-80-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

The synthesis of this compound typically involves the reaction of 1,3-thiazole derivatives with 3,4-dichlorophenyl isocyanate. The reaction is generally performed under controlled conditions using solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

- Molecular Formula : C11H8Cl2N2O2S

- Molecular Weight : 303.16 g/mol

- Boiling Point : Approximately 403.5 °C (predicted)

- Density : 1.545 g/cm³ (predicted)

- pKa : 11.68 (predicted) .

Biological Activity

The biological activity of this compound has been primarily studied in the context of its antimicrobial, antifungal, and antitumor properties.

Antimicrobial and Antifungal Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. The thiazole moiety in this compound may enhance its ability to inhibit bacterial growth and fungal infections. For instance, studies have shown that thiazole derivatives can effectively disrupt microbial cell walls or interfere with metabolic pathways critical for microbial survival .

Antitumor Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

- IC50 Values : The compound showed promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Mechanism of Action : The mechanism involves interaction with specific protein targets leading to the inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Study on Cytotoxicity

In a comparative study of thiazole derivatives, this compound exhibited significant cytotoxic effects against HeLa cells (human cervical cancer cells). The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | <10 |

| Doxorubicin | HeLa | 0.73 |

Mechanistic Studies

Molecular docking studies suggest that the compound binds effectively to the active sites of enzymes involved in cancer cell metabolism. This binding disrupts normal enzymatic function and leads to increased reactive oxygen species (ROS), contributing to cell death .

Comparison with Similar Compounds

This compound can be compared with other thiazole-containing compounds such as sulfathiazole and ritonavir. While these compounds share a common thiazole structure, the addition of the dichlorophenyl group in this carbamate derivative provides unique biological properties that enhance its effectiveness against certain pathogens and cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-thiazol-5-ylmethyl N-(3,4-dichlorophenyl)carbamate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via carbamate formation using a base (e.g., triethylamine) to facilitate coupling between 1,3-thiazol-5-ylmethanol and 3,4-dichlorophenyl isocyanate. Key parameters include solvent choice (dichloromethane or THF), temperature control (0–5°C during reagent addition), and stoichiometric ratios .

- Optimization : Monitor reaction progress via HPLC or TLC. Purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for structural elucidation of this carbamate derivative?

- Characterization :

- NMR : ¹H and ¹³C NMR confirm the thiazole ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl (δ 155–160 ppm).

- IR : Stretch frequencies at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) validate the carbamate group .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. How does the electronic nature of the 3,4-dichlorophenyl group influence the compound’s reactivity?

- Mechanistic Insight : The electron-withdrawing chlorine substituents increase electrophilicity at the carbamate carbonyl, enhancing nucleophilic attack susceptibility. This is critical for hydrolysis studies or derivatization reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Data Analysis :

- Standardized Assays : Re-evaluate activity (e.g., IC₅₀ values) under consistent conditions (pH, temperature, cell lines).

- SAR Studies : Compare substituent effects (e.g., replacing dichlorophenyl with fluorophenyl) to isolate structural determinants of activity .

- Validation : Cross-reference computational docking results (e.g., binding affinity predictions) with experimental bioassays .

Q. How can factorial design optimize reaction parameters for scalable synthesis?

- Experimental Design :

- Variables : Test solvent polarity, catalyst loading, and temperature interactions using a 2³ factorial matrix.

- Response Metrics : Prioritize yield, purity, and reaction time.

- Case Study : A similar carbamate synthesis achieved 85% yield by optimizing triethylamine concentration (1.2 eq) and THF solvent at reflux .

Q. What computational tools predict the environmental fate or metabolic pathways of this compound?

- In Silico Methods :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, toxicity, and cytochrome P450 interactions.

- Degradation Modeling : Apply DFT calculations (e.g., Gaussian) to simulate hydrolysis pathways under varying pH conditions .

Q. How do structural modifications to the thiazole ring affect its binding to biological targets?

- SAR Exploration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.